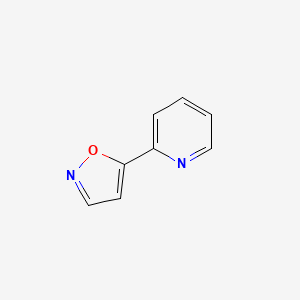

2-(1,2-Oxazol-5-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJIRKAEXNLKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314809-76-1 | |

| Record name | 2-(1,2-oxazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,2 Oxazol 5 Yl Pyridine and Its Derivatives

Established Synthetic Routes to Oxazole-Pyridine Compounds

The synthesis of molecules containing linked oxazole (B20620) and pyridine (B92270) rings relies on a foundation of well-documented organic reactions. These methods provide reliable, albeit sometimes challenging, pathways to the desired structures.

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, where a single molecule containing all the necessary atoms undergoes a ring-closing reaction. For oxazole synthesis, this often involves the cyclization of a precursor already attached to the pyridine scaffold. A common approach is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which provides a metal-free method for forming the C-O bond of the oxazole ring. acs.orgorganic-chemistry.org Similarly, N-styrylbenzamides can be cyclized using hypervalent iodine reagents to yield 2,5-disubstituted oxazoles in very short reaction times. organic-chemistry.org These methods are advantageous due to their broad substrate scope and avoidance of heavy-metal catalysts. acs.org

| Precursor Type | Key Reagent | Advantage | Reference |

| Enamides | Phenyliodine diacetate (PIDA) | Metal-free C-O bond formation | acs.org |

| N-Styrylbenzamides | PhI(OTf)2 (in situ) | High yields, short reaction times | organic-chemistry.org |

| N-propargyl derivatives | Electro-oxidation | Formation of carbonyl-oxazoles | organic-chemistry.org |

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds between two different molecular fragments. However, coupling a pre-formed oxazole with a 2-halopyridine or a 2-pyridyl organometallic reagent can be challenging, a phenomenon often referred to as the "2-pyridyl problem". nih.gov This difficulty arises from the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki-Miyaura reactions and the tendency of the pyridine nitrogen to coordinate with the metal catalyst, inhibiting the catalytic cycle. nih.gov

Despite these challenges, several methods have been developed. Palladium-catalyzed reactions are the most common, and strategies to overcome the "2-pyridyl problem" include the use of specialized ligands or alternative organometallic partners. nih.govmdpi.com For instance, Hiyama coupling utilizes stable and easy-to-handle 2-pyridyltrimethylsilanes as nucleophilic partners. nih.gov Another approach is the direct C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles, providing a regioselective route to unsymmetrical biheteroaryl molecules. rsc.org

| Coupling Method | Pyridine Partner | Oxazole Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 2-Pyridylboronic acid/ester | Halo-oxazole | Palladium catalyst + Ligand |

| Hiyama | 2-Pyridylsilane | Halo-oxazole | Palladium catalyst |

| C-H Activation | Pyridine N-oxide | Oxazole | Palladium catalyst |

A direct and efficient route to building the oxazole ring system involves the condensation of carboxylic acids or their derivatives. nih.gov In the context of 2-(1,2-oxazol-5-yl)pyridine, this would involve reacting a derivative of pyridine-2-carboxylic acid with a suitable partner to form the oxazole ring. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. nih.gov The process involves the in-situ formation of an acylpyridinium salt, which is then trapped by an isocyanide derivative to construct the oxazole ring. nih.gov Another approach involves the one-pot conversion of carboxylic acids to oxazolines using reagents like Deoxo-Fluor or DMT-MM, which can then be oxidized to oxazoles. nih.govnih.gov

Oxidative cyclization reactions utilize an external oxidant to facilitate the ring-closing step, often forming a key C-O or C-N bond. These reactions can proceed under mild conditions and offer high functional group tolerance. For example, a copper-catalyzed aerobic dehydrogenative cyclization has been developed for converting pyridines into imidazo[1,2-a]pyridines using oxime esters, a strategy that could be adapted for oxazole synthesis. nih.gov Iodine-mediated reactions are also common, where iodine catalyzes both C-O bond formation and subsequent dehydrogenation to yield the aromatic oxazole ring from β-acylamino ketone precursors. organic-chemistry.org Furthermore, enantioselective oxidative cyclizations of N-allyl carboxamides using chiral iodoarene catalysts can produce highly enantioenriched oxazolines, which are precursors to oxazoles. chemrxiv.org

| Reaction Type | Catalyst/Reagent | Key Transformation | Reference |

| Aerobic Dehydrogenative Cyclization | Copper | C-N/C-O bond formation with O2 as oxidant | nih.gov |

| Iodine-Mediated Cyclization | I2 / TBHP | C-O bond formation and dehydrogenation | organic-chemistry.org |

| Enantioselective Oxidative Cyclization | Chiral Iodoarene | Enantioselective oxazoline (B21484) formation | chemrxiv.org |

| Oxidative [3+2]Cycloaddition | Fe(NO3)3·9H2O | Cycloaddition of N-imines with alkynes | mdpi.com |

Novel Synthetic Protocols for this compound

Recent research has focused on developing new, more efficient, and environmentally benign methods for synthesizing pyridine-heterocycle linkages. While specific protocols exclusively for this compound are not extensively detailed in the provided literature, novel syntheses of related structures like 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones offer insight into modern approaches. researchgate.net These methods often involve the reaction of a substituted nitropyridine with an isoxazolone precursor. researchgate.net

Another innovative strategy involves the reaction of thiopicolinamide (a pyridine-2-thiocarboxamide) with N,N'-dimethylformamide dimethyl acetal. While this reaction can lead to an imidazo[1,5-a]pyridine, timely interception of a thioacylamidine intermediate allows for its diversion to produce a 2-(1,2,4-thiadiazol-5-yl)pyridine. researchgate.net This concept of intercepting intermediates in competing reaction pathways represents a sophisticated approach to accessing specific heterocyclic isomers. Such strategies could potentially be adapted for the synthesis of the target this compound by carefully designing the starting materials and reaction conditions to favor the desired cyclization pathway.

Metal-Catalyzed Annulation Methods for Oxazole Formation

The formation of the oxazole ring through annulation, or ring-forming, reactions is frequently accomplished using transition metal catalysis. These methods offer high efficiency and selectivity. Palladium, copper, and rhodium are common catalysts that facilitate the construction of the oxazole core from various precursors. For instance, palladium-catalyzed dehydrogenative annulation represents a powerful strategy. researchgate.net These reactions often proceed through C-H bond activation, followed by cyclization. researchgate.net Similarly, copper-catalyzed [3+2] annulation reactions provide a direct route to the heterocyclic core from simple starting materials like 2-(pyridine-2-yl)acetates and maleimides, forming highly functionalized derivatives. nih.gov The choice of metal catalyst, ligand, and oxidant is crucial for optimizing the reaction yield and regioselectivity.

Table 1: Comparison of Metal Catalysts in Annulation Reactions

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium(II) | 2-arylimidazo[1,2-a]pyridines, maleimides | Fused polycyclic heterocycles | Low catalyst loading, dehydrogenative annulation researchgate.net |

| Copper(I)/Ag₂CO₃ | 2-(Pyridine-2-yl)acetates, maleimides | 1H-Pyrrolo[3,4-b]indolizine-1,3-diones | High regioselectivity, oxidative [3+2] annulation nih.gov |

| Rhodium(III) | 2-aryl-imidazo[1,2-a]pyridines, maleimides | Benzo[e]pyrido[1',2':1,2]imidazo[4,5-g]isoindole-diones | Wide functional group tolerance, C-H activation researchgate.net |

Regioselective Functionalization of Pyridine and Oxazole Rings

Once the core this compound structure is assembled, its further modification through regioselective functionalization is a key step in creating diverse derivatives. Directing group strategies and catalyst control are paramount in achieving site-selectivity on either the pyridine or the oxazole ring. For the oxazole moiety, palladium-catalyzed direct arylation has been developed with high regioselectivity at both the C2 and C5 positions, controlled by the choice of phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org For the pyridine ring, functionalization is often challenging due to the coordinating ability of the nitrogen atom, which can deactivate catalysts. chim.it However, methods for site-selective C-H functionalization of related scaffolds like imidazo[1,2-a]pyridines have been extensively developed, providing a blueprint for targeting specific positions (C2, C3, C5, etc.) on the pyridine-containing heterocycle. rsc.org These reactions can be directed by either the inherent electronic properties of the rings or by installing a temporary directing group.

Strategies for Chiral Derivative Synthesis

The synthesis of chiral, non-racemic derivatives of this compound is essential for applications in asymmetric catalysis and medicinal chemistry. Chiral pyridines are important structural motifs, but their asymmetric synthesis is challenging. chim.it Strategies often involve one of two approaches: using a chiral starting material or employing a chiral catalyst in an enantioselective reaction.

Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts is a well-established method for creating stereocenters adjacent to a pyridine ring. chim.itrsc.org Another powerful technique is the copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents, which utilizes a chiral diphosphine ligand to achieve high enantioselectivity. nih.gov For molecules where chirality is based on atropisomerism (axial chirality), asymmetric multicomponent reactions catalyzed by a chiral phosphoric acid can be employed to construct the heterocyclic core with high enantiomeric excess. nih.gov

Table 2: Selected Strategies for Chiral Pyridine Derivative Synthesis

| Method | Catalyst/Ligand System | Substrate Type | Key Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Alkenyl or Imino Pyridines | High enantioselectivity (ee) for reduced products chim.itrsc.org |

| Asymmetric Conjugate Addition | Copper / Chiral Diphosphine Ligand | β-Substituted Alkenyl Pyridines | Access to a wide range of alkylated chiral pyridines nih.gov |

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the reaction mechanisms, transition states, and the influence of kinetics and thermodynamics is fundamental to the rational design of synthetic routes for this compound.

Mechanistic Insights into Cyclization Pathways

The formation of the oxazole ring often proceeds through a [3+2] cycloaddition mechanism. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For example, the reaction can involve intermediates such as azomethine ylides reacting with a dipolarophile. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates. These studies reveal whether the reaction is concerted (one step) or stepwise and can explain the observed regioselectivity. nih.gov In metal-catalyzed variants, the mechanism involves steps like oxidative addition, C-H activation, migratory insertion, and reductive elimination, with the precise sequence depending on the metal and ligands used. researchgate.net

Kinetic Control and Thermodynamic Considerations in Oxazole Synthesis

The outcome of a synthesis can often be directed towards either the kinetically or thermodynamically favored product by careful control of reaction conditions. Kinetic control, which favors the product that is formed fastest, is typically achieved at lower temperatures, while thermodynamic control, favoring the most stable product, is achieved at higher temperatures, allowing for equilibrium to be established. In the synthesis of substituted oxazoles and related heterocycles like pyrazoles, the reaction pathway can be switched between kinetic and thermodynamic control by varying catalyst loading, solvent, and reaction time. nih.gov For instance, a tandem Michael addition/cyclocondensation may be under kinetic control, while a competing cycloisomerization could be thermodynamically favored. nih.gov DFT calculations can predict the energy barriers for different pathways, confirming whether a reaction is under kinetic or thermodynamic control. researchgate.net

Coordination Chemistry and Metal Complexes of 2 1,2 Oxazol 5 Yl Pyridine Ligands

Ligand Design and Coordination Modes

The design of pyridine-oxazole ligands allows for fine-tuning of the electronic and steric environment around a metal center. The pyridine (B92270) ring acts as a π-acceptor, while the oxazole (B20620) ring's donor strength can be modified by substituents. This modularity is crucial for developing catalysts and materials with specific properties.

Ligands that contain both strong and weak donor sites are known as hemilabile ligands. researchgate.net This characteristic is prominent in pyridine-oxazole systems. The pyridine nitrogen is generally a stronger Lewis base than the nitrogen or oxygen of the oxazole ring. researchgate.net Studies on related 2-(oxazol-2-yl)pyridine ligands have shown that oxazoles are notably weaker donors compared to analogous imidazole (B134444) systems. researchgate.netrun.edu.ng This disparity in donor strength means the oxazole portion of the ligand can reversibly dissociate from the metal center, creating a vacant coordination site. researchgate.net This transient site is crucial for catalytic activity, as it can be occupied by a substrate molecule during a catalytic cycle. The weaker Lewis basicity of the oxazole ring compared to the pyridine ring is a key feature defining the hemilabile nature of these ligands. researchgate.net

While 2-(1,2-Oxazol-5-yl)pyridine is a bidentate ligand, a closely related and widely studied class is the pyridine-bis(oxazoline) or 'PyBOX' ligands. wikipedia.orgsigmaaldrich.com These are C₂-symmetric molecules where a central pyridine ring is flanked by two chiral oxazoline (B21484) rings. cambridgenetwork.co.uk PyBOX ligands act as tridentate "pincer-type" ligands, coordinating to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings. cambridgenetwork.co.uk This rigid tridentate scaffold creates a well-defined coordination sphere around the metal, which is advantageous for controlling stereoselectivity in catalysis. sigmaaldrich.com The binding of PyBOX to a Lewis acid can result in a square pyramidal complex, influencing the stereochemical outcome of reactions like aldol (B89426) additions, Mannich-type reactions, and Michael additions. wikipedia.org

The introduction of chiral centers into pyridine-oxazole type ligands has made them highly valuable in the field of asymmetric catalysis. bldpharm.com Typically, chirality is introduced via chiral amino alcohols used in the synthesis of the oxazoline ring. wikipedia.orgbldpharm.com The resulting stereocenter is positioned close to the coordinating nitrogen atom, allowing for effective transfer of chiral information to the metal's active site. bldpharm.com

Pyridine-oxazoline (PyOX) and PyBOX ligands have been successfully employed in a vast array of metal-catalyzed asymmetric reactions. rsc.orgnih.gov For instance, ruthenium complexes with PyBOX ligands, first introduced by Hisao Nishiyama in 1989, are effective for the asymmetric hydrosilylation of ketones. wikipedia.orgcambridgenetwork.co.uk Copper(II) complexes with PyBOX ligands have been used as catalysts for asymmetric Diels-Alder reactions. chempedia.info The success of these ligands stems from their modular nature, ready accessibility, and the ability of the chiral scaffold to create a specific steric environment that favors the formation of one enantiomer of the product over the other. cambridgenetwork.co.ukbldpharm.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The resulting coordination compounds are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Pyridine-oxazole and related ligands form stable complexes with a wide range of transition metals. Research has documented the synthesis and study of Ni(II) and Pd(II) complexes with hemilabile 2-(oxazol-2-yl)pyridine ligands. researchgate.netrun.edu.ng The broader class of PyBOX ligands forms tridentate complexes with numerous metals, including Ni(II) for use in enantioselective Negishi cross-couplings and Cu(II) for Diels-Alder reactions. chempedia.infonih.gov Zinc(II) complexes have also been synthesized and structurally characterized. mdpi.comresearchgate.net The coordination of these ligands to metal ions like Cu(II), Ni(II), and Zn(II) is well-established, leading to complexes with defined geometries. nih.govresearchgate.netias.ac.in The specific metal ion influences the geometry and electronic properties of the resulting complex, which in turn dictates its catalytic activity or material properties.

| Metal Ion | Ligand Type | Coordination Mode | Application/Study | Reference |

|---|---|---|---|---|

| Ni(II) | 2-(Oxazol-2-yl)pyridine | Bidentate (Hemilabile) | Study of hemilability | researchgate.netrun.edu.ng |

| Pd(II) | 2-(Oxazol-2-yl)pyridine | Bidentate (Hemilabile) | Study of hemilability | researchgate.netrun.edu.ng |

| Ni(II) | PyBOX | Tridentate | Asymmetric Negishi cross-coupling | nih.gov |

| Cu(II) | PyBOX | Tridentate | Asymmetric Diels-Alder reaction | chempedia.info |

| Zn(II) | 2,6-Bis(pyrazol-3-yl)pyridine | Tridentate | Structural characterization | mdpi.com |

Spectroscopic Characterization of Metal-Ligand Interactions

The interaction between ligands like this compound and metal centers can be elucidated using various spectroscopic techniques. These methods provide valuable insights into the electronic and structural changes that occur upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the metal-ligand complex in solution. Upon coordination, the signals of the ligand's protons can experience significant broadening and shifts. up.ac.za For paramagnetic metal complexes, this broadening can be extensive, sometimes leading to the complete disappearance of the ligand's proton signals. up.ac.za In diamagnetic complexes, the coordination of the pyridine nitrogen atom to a metal center typically leads to a downfield shift of the proton signals, particularly for the protons closest to the nitrogen atom. ipb.pt The absence of resonances corresponding to the free ligand in the ¹³C NMR spectrum can also be a strong indicator of successful coordination. up.ac.za

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The UV-Vis spectrum of a pyridine-containing ligand typically shows absorption bands corresponding to π → π* transitions. researchgate.net Upon complexation with a metal ion, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. researchgate.net For instance, the complexation of a pyrazole-based pyridine ligand with various metal ions resulted in shifts in the absorption maxima, indicating interaction between the metal and the ligand. researchgate.net In addition to ligand-centered transitions, the spectra of metal complexes can also exhibit metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which provide further information about the electronic structure of the complex.

Applications of Metal Complexes in Catalysis

Metal complexes containing pyridine-oxazole type ligands have emerged as a significant class of catalysts in organic synthesis, particularly in asymmetric catalysis. While the specific compound this compound is not widely cited in this context, the broader class of pyridine-oxazoline (a constitutional isomer) ligands has been extensively studied and provides a framework for understanding the potential applications of such metal complexes.

Asymmetric Catalysis using Pyridine-Oxazole Ligands

Pyridine-oxazoline (Pyox) ligands are a class of hybrid ligands that have gained popularity in asymmetric catalysis. rsc.orgsci-hub.se These bidentate ligands coordinate to a metal center through the nitrogen atoms of both the pyridine and oxazoline rings, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions. rsc.orgresearchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on either the pyridine or the oxazoline ring, which in turn influences the reactivity and selectivity of the resulting metal catalyst. rsc.orgnih.gov

The success of pyridine-oxazoline ligands has spurred the development of a wide range of derivatives, including those with different electronic and steric properties, to meet the demands of various asymmetric transformations. rsc.orgnih.gov

Enantioselective Transformations (e.g., Diels-Alder, Aldol, Alkynylation)

Metal complexes of chiral pyridine-oxazole ligands have been successfully employed in a range of enantioselective transformations.

Diels-Alder Reactions: Chiral triazole-oxazoline ligands, which are structurally related to pyridine-oxazolines, have been used in palladium-catalyzed asymmetric Diels-Alder reactions. researchgate.net These reactions are fundamental for the construction of cyclic systems with controlled stereochemistry.

Aldol Reactions: The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. mdpi.comnih.gov Chiral nickel(II) complexes have been shown to catalyze direct and enantioselective aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, providing access to enantiomerically pure anti α-azido-β-silyloxy adducts. nih.gov

Alkynylation: While specific examples with pyridine-oxazole ligands are less common in the provided search results, the general principles of asymmetric catalysis suggest that these ligands could be effective in enantioselective alkynylation reactions, which are important for the synthesis of chiral propargylamines and related compounds.

Cross-Coupling Reactions

Palladium complexes bearing pyridine-containing ligands are highly effective precatalysts for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryls. nih.govorganic-chemistry.org Palladium(II) complexes with pyridine ligands have demonstrated high efficiency in catalyzing this reaction between a range of aryl halides and boronic acids. nih.govmdpi.com The electronic properties of the pyridine ligand can influence the catalytic activity, and in some cases, these reactions can be performed in aqueous media. mdpi.com

Heck Coupling: The Heck reaction is another important carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes. Palladium(II) complexes with pyridine ligands have also been shown to be effective precatalysts for this transformation. nih.gov

The table below summarizes the applications of analogous pyridine-oxazole and pyridine-based ligands in various catalytic reactions.

| Catalytic Reaction | Ligand Type | Metal | Substrates | Product | Reference(s) |

| Asymmetric Diels-Alder | Triazole-oxazoline | Pd | 3-allyl-1,3-oxazolidin-2-ketone and 2-methyl-1,3-butadiene | (S)-3-(4-methylcyclohexe-3-ene-1-formyl)-1,3-oxazolidin-2-one | researchgate.net |

| Asymmetric Aldol | Tol-BINAP | Ni | N-azidoacetyl-1,3-thiazolidine-2-thione and aromatic aldehydes | anti α-azido-β-silyloxy adducts | nih.gov |

| Suzuki-Miyaura Coupling | Pyridine-pyrazole | Pd | Aryl halides and arylboronic acids | Biaryls | mdpi.com |

| Heck Coupling | Pyridine | Pd | Aryl halides and alkenes | Substituted alkenes | nih.gov |

Advanced Spectroscopic and Computational Analysis of 2 1,2 Oxazol 5 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comipb.pt

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.comipb.pt For 2-(1,2-Oxazol-5-yl)pyridine, both ¹H and ¹³C NMR would provide characteristic signals essential for confirming its unique structure, which consists of a pyridine (B92270) ring substituted at the 2-position with a 5-yl-linked 1,2-oxazole ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six protons of the molecule: four on the pyridine ring and two on the oxazole (B20620) ring. The pyridine protons typically appear in the aromatic region, with their chemical shifts influenced by the electronegative nitrogen atom and the substituent effect of the oxazole ring. chemicalbook.comresearchgate.net The proton adjacent to the pyridine nitrogen (H-6) is expected to be the most deshielded. The oxazole protons would also resonate in the aromatic region, with their shifts determined by the electronic environment of the five-membered ring.

Expected ¹H NMR Data:

Pyridine Ring Protons: Four signals in the aromatic region, exhibiting characteristic coupling patterns (e.g., doublet, triplet of doublets) that allow for their specific assignment.

Oxazole Ring Protons: Two signals, likely appearing as doublets due to coupling with each other.

| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.7 | Doublet (d) |

| Pyridine H-3 | ~8.0 | Doublet (d) |

| Pyridine H-4 | ~7.8 | Triplet of Doublets (td) |

| Pyridine H-5 | ~7.4 | Triplet of Doublets (td) |

| Oxazole H-3 | ~8.4 | Doublet (d) |

| Oxazole H-4 | ~7.2 | Doublet (d) |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eight distinct signals are expected. The chemical shifts of the pyridine carbons are characteristic, with the carbon atom bonded to the nitrogen (C-2) and the C-6 carbon appearing at lower fields. testbook.comchemicalbook.com The carbons of the oxazole ring have shifts influenced by the adjacent oxygen and nitrogen atoms. researchgate.net Specifically, the C-5 carbon, which links the two rings, and the C-3 carbon of the oxazole ring are expected to be significantly deshielded.

Expected ¹³C NMR Data:

Pyridine Ring Carbons: Five distinct signals, with C-2 and C-6 being the most deshielded.

Oxazole Ring Carbons: Three signals corresponding to C-3, C-4, and C-5 of the oxazole ring.

| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~150-155 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~124 |

| Pyridine C-5 | ~121 |

| Oxazole C-5 | ~170 |

| Oxazole C-3 | ~152 |

| Oxazole C-4 | ~102 |

Mass Spectrometry for Molecular Confirmationchemicalbook.comresearchgate.netresearchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the molecular formula C₈H₆N₂O, the precise monoisotopic mass has been calculated. uni.lu This value is critical for distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O |

| Monoisotopic Mass | 146.04802 Da |

| Predicted [M+H]⁺ | 147.05530 m/z |

Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase. Predicted CCS values, often calculated using computational methods, serve as an additional identifier in ion mobility-mass spectrometry. For this compound, CCS values have been predicted for various adducts, providing a reference for experimental verification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.05530 | 125.1 |

| [M+Na]⁺ | 169.03724 | 134.4 |

| [M-H]⁻ | 145.04074 | 130.0 |

| [M+NH₄]⁺ | 164.08184 | 143.9 |

| [M+K]⁺ | 185.01118 | 133.5 |

| [M]+ | 146.04747 | 125.9 |

Theoretical Studies and Computational Chemistry

Such studies for this compound would likely focus on:

Molecular Geometry: Optimizing the three-dimensional structure to determine bond lengths, bond angles, and the dihedral angle between the pyridine and oxazole rings. This would reveal the planarity and preferred conformation of the molecule.

Electronic Properties: Calculating Frontier Molecular Orbitals (HOMO and LUMO) to understand its electronic behavior, reactivity, and potential as a ligand. For related oxazole-pyridine systems, the oxazole ring is generally considered a weaker electron donor compared to imidazole (B134444) rings. researchgate.net

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments. mdpi.com

Reactivity Indices: DFT can be used to calculate global reactivity descriptors like chemical hardness and softness, which provide insight into the molecule's stability and reactivity. nih.gov

These computational approaches offer a theoretical framework that complements experimental data, providing a more complete understanding of the molecule's structural and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For a compound like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

In a typical study, the geometry of the molecule would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. researchgate.net

Furthermore, DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the functional groups within the molecule.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Method | Expected Outcome |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Predicted IR and Raman active vibrational modes. |

| Electronic Properties | B3LYP/6-311++G(d,p) | Dipole moment, polarizability, and other electronic descriptors. |

This table is illustrative and does not represent published data for the target compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energies of these orbitals and their distribution across the molecule are crucial for understanding its chemical reactivity and electronic properties. irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO energy relates to its ability to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The visualization of HOMO and LUMO surfaces would show which atoms have the largest orbital coefficients and are therefore most involved in these interactions.

Table 2: Representative FMO Data for a Heterocyclic Compound

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Note: These values are representative for a stable organic molecule and are not specific to this compound. The data is derived from studies on similar heterocyclic systems. irjweb.com

Solvatofluorism and Electronic Property Prediction

Solvatofluorism is the phenomenon where a molecule's fluorescence properties (such as emission wavelength and quantum yield) change with the polarity of the solvent. This effect arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.

A detailed study on the solvatofluorism of this compound would involve measuring its absorption and emission spectra in a range of solvents with varying polarities. Time-Dependent Density Functional Theory (TD-DFT) is a computational method that can be used to predict the electronic transitions and thus the absorption spectra in different solvent environments. These calculations can help in understanding the nature of the electronic transitions and the charge distribution in the excited state.

Unfortunately, no specific studies on the solvatofluorism of this compound have been found in the surveyed literature. Research on other fluorescent heterocyclic compounds indicates that the presence of heteroatoms like nitrogen and oxygen can lead to significant solvatochromic shifts due to their ability to engage in specific interactions with solvent molecules.

Reactivity and Transformations of 2 1,2 Oxazol 5 Yl Pyridine

Reactions at the Pyridine (B92270) Moiety

The pyridine ring in 2-(1,2-oxazol-5-yl)pyridine is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. The presence of the isoxazole (B147169) substituent, which is also electron-withdrawing, further reduces the electron density of the pyridine ring.

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be challenging and require harsh reaction conditions. The pyridine nitrogen deactivates the ring towards electrophiles, and the attached isoxazole ring typically acts as an additional deactivating group. When substitution does occur, it is predicted to take place at the C-3 and C-5 positions, which are meta to the ring nitrogen and thus less deactivated than the ortho (C-2, C-6) and para (C-4) positions. quimicaorganica.org

The reaction intermediate formed by attack at the C-3 or C-5 position is more stable as the positive charge is not placed on the electronegative nitrogen atom. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

| Reaction | Typical Reagents and Conditions | Expected Product |

| Nitration | Fuming H₂SO₄, KNO₃, high temperature | 3-Nitro-2-(1,2-oxazol-5-yl)pyridine |

| Sulfonation | Fuming H₂SO₄, high temperature | This compound-3-sulfonic acid |

| Bromination | Br₂, oleum, high temperature | 3-Bromo-2-(1,2-oxazol-5-yl)pyridine |

This interactive data table provides examples of typical conditions for electrophilic aromatic substitution on deactivated pyridine rings.

Nucleophilic Aromatic Substitution on Pyridine

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-6 positions. In this compound, the isoxazole substituent is at the C-2 position. While the isoxazole ring itself is not a typical leaving group, its electron-withdrawing nature can activate the pyridine ring for nucleophilic attack, especially if a good leaving group is present at the C-4 or C-6 position.

In the absence of a better leaving group, the possibility of displacing the isoxazole moiety would require highly forcing conditions and a strong nucleophile. More commonly, related structures like 2-chloro-3-nitropyridines are used as precursors where the chloro and nitro groups are readily displaced by nucleophiles in the synthesis of fused isoxazolo[4,5-b]pyridines. nih.govbeilstein-journals.org

| Nucleophile | Leaving Group | Position of Substitution | General Conditions |

| Amines | Halogen | C-2, C-4, C-6 | Heat, often with a base |

| Alkoxides | Halogen | C-2, C-4, C-6 | Heat |

| Thiolates | Halogen | C-2, C-4, C-6 | Heat |

This interactive data table summarizes general conditions for nucleophilic aromatic substitution on pyridine rings.

Pyridine N-Oxide Formation and Reactivity

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation significantly alters the reactivity of the pyridine moiety. scripps.eduthieme-connect.de The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature enhances the reactivity of the ring towards both electrophilic and nucleophilic reagents. thieme-connect.de

Oxidation is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. thieme-connect.declockss.org

The resulting this compound N-oxide exhibits modified reactivity:

Electrophilic Aromatic Substitution: The N-oxide group directs incoming electrophiles to the C-4 position. The oxygen atom can donate electron density to the ring, stabilizing the cationic intermediate.

Nucleophilic Aromatic Substitution: The N-oxide activates the C-2 and C-6 positions for nucleophilic attack. For example, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C-2 or C-6 position.

Oxidation of 2-(phenylethynyl)pyridine with hydrogen peroxide in acetic acid has been shown to lead to the formation of an isoxazolo[2,3-a]pyridinium salt, indicating that the N-oxide can participate in intramolecular cyclization reactions. clockss.org

| Reagent | Product at Pyridine Ring | Reaction Type |

| HNO₃/H₂SO₄ | 4-Nitro derivative | Electrophilic Substitution |

| POCl₃ | 2-Chloro derivative | Nucleophilic Substitution |

| Acetic Anhydride | 2-Acetoxypyridine (after rearrangement) | Nucleophilic Substitution |

This interactive data table illustrates the reactivity of pyridine N-oxides.

Reactions at the Oxazole (B20620) Moiety

The 1,2-oxazole ring is an aromatic heterocycle, but it is susceptible to ring-opening reactions under various conditions due to the relatively weak N-O bond.

Ring-Opening and Ring-Closure Reactions of Oxazole

The isoxazole ring in this compound can be opened through several pathways:

Base-Promoted Ring-Opening: Strong bases can deprotonate the C-3 or C-4 position of the isoxazole ring, leading to ring cleavage. For example, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine (B12869654) derivatives has been observed. nih.govbeilstein-journals.org

Reductive Ring-Opening: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond, leading to the formation of an enaminoketone.

Electrophilic Ring-Opening: Reaction with electrophiles can also induce ring-opening. For instance, the reaction of isoxazoles with an electrophilic fluorinating agent like Selectfluor can lead to ring-opened α-fluorocyanoketones. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Ring-Opening: Various transition metals, including gold and ruthenium, can catalyze the ring-opening of isoxazoles, leading to reactive intermediates that can be trapped or undergo further transformations to form other heterocycles like pyrroles and pyridines. researchgate.netacs.org

These ring-opening reactions provide a pathway to more complex, functionalized molecules. The resulting intermediates can undergo subsequent ring-closure reactions to form different heterocyclic systems. nih.gov

| Reagent/Condition | Type of Ring-Opening | Resulting Functional Group |

| Strong Base (e.g., NaOEt) | Base-Promoted | β-ketonitrile |

| H₂, Pd/C | Reductive | Enaminone |

| Selectfluor | Electrophilic | α-Fluorocyanoketone |

| Ru(II) catalyst | Transition-Metal Catalyzed | Nitrene intermediate |

This interactive data table provides examples of conditions for isoxazole ring-opening reactions.

Diels-Alder Reactions as Diene or Dienophile

The oxazole ring can participate as a diene in Diels-Alder reactions, particularly in inverse electron-demand [4+2] cycloadditions. researchgate.netresearchgate.netresearchgate.net This reaction typically occurs with electron-rich dienophiles. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a nitrile to form a furan (B31954), or it can rearrange to form a substituted pyridine. researchgate.netresearchgate.net The reaction to form pyridines is a well-established method in heterocyclic synthesis. researchgate.netnih.gov

For this compound, the oxazole moiety could potentially react as a diene. The reactivity can be enhanced by protonation or alkylation of the oxazole nitrogen, which lowers the energy of the LUMO of the diene. researchgate.netnih.gov

Conversely, in highly electron-deficient systems, the pyridine ring itself can act as a diene. For example, 6-nitroisoxazolo[4,3-b]pyridines have been shown to undergo [4+2]-cycloaddition reactions with dienes across the C=C(NO₂) bond of the pyridine ring. nih.govscispace.com This suggests that under specific circumstances with appropriate substitution, the pyridine moiety of this compound could also potentially participate as a diene.

| Diene Component | Dienophile Component | Primary Product |

| Oxazole | Alkene | Substituted Pyridine |

| Oxazole | Alkyne | Substituted Furan |

| Electron-deficient Pyridine | Diene | Bicyclic Adduct |

This interactive data table summarizes the participation of oxazole and pyridine rings in Diels-Alder reactions.

Reduction and Oxidation Pathways of the Oxazole Ring

The oxazole ring within this compound is susceptible to both reduction and oxidation, often resulting in ring cleavage. The specific conditions of the reaction dictate the final products.

Reduction: Reduction of the oxazole moiety typically leads to the opening of the heterocyclic ring. vanderbilt.edu For instance, treatment with a nickel-aluminum alloy in the presence of aqueous potassium hydroxide (B78521) can cause the ring to cleave. vanderbilt.edu Another method involves electrochemical reduction in protic solvents, which has been shown to occur at the C-2 position of the oxazole ring. vanderbilt.edu In the context of this compound, such reductive pathways would be expected to yield open-chain structures rather than reduced, intact oxazoline (B21484) or oxazolidine (B1195125) rings.

Oxidation: The oxazole ring is generally sensitive to oxidizing agents, and such reactions can result in the cleavage of the C-C bond within the ring. vanderbilt.edu Oxidants like cold potassium permanganate, chromic acid, and ozone are capable of opening the oxazole ring, leading to the formation of open-chain products. researchgate.net

Furthermore, specific enzymatic oxidation pathways have been identified for substituted oxazoles. The ring oxidation of 4- or 5-substituted 2H-oxazoles can yield the corresponding 2-oxazolone, a type of cyclic carbamate. nih.gov This transformation is notably catalyzed by cytosolic aldehyde oxidase and does not require cytochrome P450 enzymes. nih.gov Studies using 5-(3-bromophenyl)oxazole as a model compound confirmed this pathway, where the reaction proceeds in the liver cytosolic fraction. nih.gov This suggests that this compound could potentially undergo a similar metabolic oxidation at the C2 position of the oxazole ring.

Functional Group Interconversions

The pyridine and oxazole rings of the title compound offer multiple sites for functionalization. While the parent rings can be unreactive toward certain substitutions, the presence of activating groups or the use of modern coupling techniques allows for extensive derivatization.

Research into related structures has demonstrated the feasibility of C-H activation on the oxazole ring for cross-coupling reactions. In a notable example, 2,6-bis(oxazol-5-yl)pyridine was subjected to a palladium-catalyzed cross-coupling with 2-bromopyridine. nih.gov This reaction proceeded through the double C-H activation of the oxazole rings, allowing for the synthesis of complex oligo-heteroaryle structures. nih.gov This methodology highlights a powerful strategy for directly functionalizing the oxazole component of this compound at the C-4 position.

Another key strategy involves the derivatization of substituents already present on the heterocyclic framework. For example, a related system, 5-(2-chloroquinolin-3-yl)oxazole, was efficiently transformed via a palladium-catalyzed amidation process using isocyanides. nih.gov This demonstrates how a leaving group (in this case, a chloro substituent on an adjacent ring) can be replaced to introduce new functional groups, a strategy that could be applied to substituted derivatives of this compound.

Table 1: Examples of Derivatization Reactions on Related Oxazole-Pyridine Systems

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 2,6-bis(oxazol-5-yl) pyridine | 2-bromopyridine, Pd catalyst | Pentaheteroaryle BOxaPy | C-H Activation / Cross-Coupling nih.gov |

The oxazole ring is a versatile precursor that can be transformed into a variety of other heterocyclic structures. These transformations typically occur through ring-opening and subsequent recyclization pathways.

Generally, oxazoles can be converted into other five-membered heterocycles. For instance, reaction with ammonia (B1221849) or formamide (B127407) can cleave the oxazole ring, which then recyclizes to form an imidazole (B134444). researchgate.net Oxazoles can also participate as dienes in Diels-Alder reactions with appropriate dienophiles, which provides a route to substituted pyridine derivatives. researchgate.netnih.gov

The reactivity and the resulting heterocyclic system are highly dependent on the substituents present on the parent molecule. In a study on oxazolo[3,2-a]pyridinium salts, a system structurally related to this compound, the introduction of a nitro group at the 6-position dramatically altered the reaction pathway. nih.gov While the unsubstituted salt reacts with ammonia to yield the expected fused imidazo[1,2-a]pyridine (B132010), the 6-nitro derivative undergoes an unusual pyridine ring opening when treated with ammonia or aliphatic amines. nih.gov This leads to the formation of 1-amino-2-nitro-4-(oxazol-2-yl)butadienes-1,3, demonstrating that the pyridine ring, rather than the oxazole ring, becomes the site of transformation. nih.gov

In a different transformation, isoxazol-5(2H)-ones (isomers of oxazolones) bearing a 5-nitropyrid-2-yl group at the N-2 position were shown to rearrange upon treatment with triethylamine. This reaction yielded imidazo[1,2-a]pyridines as the major products, showcasing a transformation from a pyridine-azoles system to a fused bicyclic heteroaromatic compound.

Table 2: Conversion of Oxazole-Pyridine Systems to Other Heterocycles

| Starting Material | Reagents & Conditions | Product(s) | Transformation Type |

|---|---|---|---|

| General Oxazoles | Ammonia / Formamide | Imidazoles | Ring Cleavage / Recyclization researchgate.net |

| General Oxazoles | Alkene/Alkyne Dienophiles | Pyridines / Furans | Diels-Alder Cycloaddition researchgate.net |

| 6-Nitrooxazolo[3,2-a]pyridinium salts | Ammonia, Aliphatic Amines | 1-Amino-2-nitro-4-(oxazol-2-yl)butadienes-1,3 | Pyridine Ring Opening nih.gov |

Biological and Biomedical Research Applications of Oxazole Pyridine Compounds

Anticancer Research and Cytotoxicity Studies

Derivatives of oxazole-pyridine have been a focal point of anticancer research, with numerous studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines. The versatility of the oxazole-pyridine scaffold allows for structural modifications that can enhance antiproliferative activity and selectivity. researchgate.netresearchgate.net

Research into related structures such as oxazolo[5,4-d]pyrimidines, which incorporate the core features of oxazole (B20620) and a nitrogenous heterocycle akin to pyridine (B92270), has shown significant cytotoxic activity. For instance, certain derivatives have been tested against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29). nih.gov Similarly, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been evaluated for their biological effects on A549, MCF-7, HCT-116 (colon), and PC-3 (prostate) cancer cell lines. nih.gov

Hybrid molecules that combine the pyridine moiety with other heterocycles like thiazole (B1198619) have also yielded promising results. Specific pyridine-thiazole derivatives have exhibited high antiproliferative activity, with one compound showing a half-maximal inhibitory concentration (IC50) of 0.57 µM in HL-60 acute human promyelocytic leukemia cells. nih.gov Furthermore, novel pyrazole (B372694) and pyridine conjugates have demonstrated potent cytotoxicity against liver cancer (HepG2) and breast cancer (MCF-7) cells. nih.gov The anticancer potential of these compounds is often linked to their ability to interfere with critical cellular processes. For example, studies on imidazo[1,2-a]pyridine (B132010) compounds, another related class, revealed they can induce cell cycle arrest and apoptosis in cancer cells. waocp.org

Table 1: Cytotoxicity of Selected Pyridine-Containing Heterocyclic Compounds

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 µM | nih.gov |

| Pyridine-Thiazole Hybrid | Various (NCI-60 panel) | Growth Inhibition >50% at 10 µM | nih.gov |

| Pyrazolyl Pyridine Conjugate | HepG2 (Liver) | 0.18 µM | nih.gov |

| Pyrazolyl Pyridine Conjugate | MCF-7 (Breast) | 0.34 µM | nih.gov |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 µM | waocp.org |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 µM | waocp.org |

| Oxazolo[5,4-d]pyrimidine (B1261902) | HT29 (Colon) | 58.4 µM | nih.gov |

Antimicrobial and Antifibrotic Activities

The oxazole-pyridine scaffold is a recognized "privileged structure" in the development of antimicrobial agents. nih.goviajps.com Its derivatives have been investigated for their efficacy against a variety of pathogens.

Antimicrobial Research Studies have shown that compounds incorporating the oxazole-pyridine framework exhibit activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which contain a structure related to the oxazole ring, demonstrated strong antibacterial activity against five strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. frontiersin.orgnih.gov Similarly, izoxazole-pyridone derivatives have shown good antimicrobial activity against a panel of bacteria that includes S. pneumoniae, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. nih.gov The versatility of the pyridine nucleus allows for the synthesis of a wide array of compounds with potential therapeutic properties. nih.gov

Table 2: In Vitro Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

| Bacterial Strain | Compound 21d (MIC in µg/mL) | Compound 21f (MIC in µg/mL) | Linezolid (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| S. aureus (ATCC25923) | 4 | 4 | 2 | frontiersin.org |

| S. pneumoniae (ATCC49619) | 2 | 2 | 1 | frontiersin.org |

| E. faecalis (ATCC29212) | 4 | 4 | 2 | frontiersin.org |

| B. subtilis (ATCC6633) | 2 | 2 | 1 | frontiersin.org |

| S. xylosus (ATCC35924) | 4 | 4 | 2 | frontiersin.org |

Antifibrotic Research The pyridine ring is a core component of pirfenidone, an approved anti-fibrotic drug, highlighting the potential of pyridine derivatives in treating fibrotic diseases. nih.gov Research has extended to other pyridine-containing structures. A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and synthesized to evaluate their anti-fibrotic activity. mdpi.comnih.gov Several of these compounds showed promising activity against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. mdpi.comnih.gov The most potent compounds, 12m and 12q, exhibited IC50 values of 45.69 µM and 45.81 µM, respectively. nih.gov Further investigation showed these compounds could effectively inhibit the expression of Collagen type I alpha 1 (COL1A1), a critical fibrotic marker. mdpi.comnih.gov In other research, a novel carboxylic acid analog was found to suppress fibrotic markers in lung cells (A549 and MRC-5) and reduce collagen accumulation in an in vivo model of pulmonary fibrosis. researchgate.net

Enzyme Inhibition and Receptor Modulation

The oxazole-pyridine moiety is a key structural feature in compounds designed to inhibit various enzymes and modulate receptor activity, making it a valuable scaffold in drug discovery. chemijournal.com These compounds can interact with the active sites of enzymes or binding sites of receptors, leading to a therapeutic effect.

Derivatives of the related oxazolo[5,4-d]pyrimidine system have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov These compounds have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), Janus kinase 1 and 2 (JAK1, JAK2), and Aurora A kinase. nih.gov VEGFR-2 inhibition, in particular, is a key mechanism for blocking angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

Beyond kinases, isoxazole-pyridine hybrids have been explored for other enzymatic targets. Coumarin–isoxazole (B147169)–pyridine hybrids were synthesized and evaluated as inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammation, with some compounds showing potent activity (IC50 = 5 µM). nih.gov Additionally, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine compounds have been reported to inhibit both Hsp90 and HDAC6, two important targets in cancer therapy. nih.gov Another study identified a substituted oxazolopyridine as a potent cyclooxygenase (COX) inhibitor with an IC50 of 0.06 µM, which selectively inhibits the synthesis of prostaglandin (B15479496) E2. nih.gov Isoxazole derivatives have also been investigated as inhibitors of carbonic anhydrase. acs.org

Table 3: Enzyme and Receptor Targets of Selected Oxazole/Isoxazole-Pyridine Derivatives

| Compound Class | Target Enzyme/Receptor | Activity | Reference |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | Binding Energy: -38.5 to -47.3 kJ/mol | nih.gov |

| Substituted Oxazolopyridine | Cyclooxygenase (COX) | IC50 = 0.06 µM | nih.gov |

| Coumarin-Isoxazole-Pyridine Hybrid | Lipoxygenase (LOX) | IC50 = 5 µM | nih.gov |

| Tetrahydro-isoxazolo-[4,5-c]pyridine | Hsp90 and HDAC6 | Inhibitory Activity Reported | nih.gov |

| Isoxazole Derivative | Carbonic Anhydrase (CA) | IC50 = 112.3 µM | acs.org |

Use as Fluorescent Probes and Bioimaging Agents

The conjugated π-systems inherent in the oxazole and pyridine rings provide a structural basis for fluorescence. This property allows for the development of oxazole-pyridine derivatives as fluorescent probes for bioimaging and sensing applications. The photophysical properties of these molecules, such as absorption and emission wavelengths, can be fine-tuned through chemical synthesis. mdpi.com

Research into related heterocyclic systems has demonstrated the viability of this approach. For instance, a pyridine-based 1,3,4-oxadiazole (B1194373) derivative was synthesized to act as a "turn-on" fluorescent sensor, showing high selectivity for silver ions (Ag+). nih.gov The fluorescence enhancement was attributed to a photo-induced electron transfer (PET) process involving the pyridine moiety. nih.gov In another study, a library of fluorescent triphenylamines bearing oxazole or thiazole and pyridinium (B92312) groups was developed, highlighting the modularity of these systems for creating new fluorescent materials. researchgate.net

Furthermore, the fluorescent behavior of C3-symmetric star-shaped molecules containing oxazole rings linked to furan (B31954) or thiophene (B33073) moieties has been investigated, showing that the nature of the linked heterocycle influences the fluorescence intensity. nih.gov Small-molecule fluorescent probes based on a pyridine core have also been successfully employed as optical sensors. mdpi.com These examples collectively suggest that the 2-(1,2-Oxazol-5-yl)pyridine scaffold is a promising platform for designing novel fluorescent probes for detecting specific analytes or for use as agents in cellular imaging.

Material Science Applications and Optoelectronic Properties

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

There are no available studies that specifically report on the use or performance of 2-(1,2-Oxazol-5-yl)pyridine as a component in organic light-emitting diodes (OLEDs) or photovoltaic cells. Research in this area tends to focus on more complex molecular structures that incorporate pyridine (B92270) or oxazole (B20620) moieties as part of a larger conjugated system designed to have specific electronic and photophysical properties. For instance, while some pyridine derivatives have been investigated as host materials or emitters in OLEDs, and certain oxadiazole compounds are known for their use in electron transport layers, this specific information does not extend to this compound itself.

Electronic Conjugation and π-π Stacking Interactions

The electronic structure of this compound features a pyridine ring, which is electron-deficient, connected to an isoxazole (B147169) ring, another five-membered heterocycle. This arrangement suggests the potential for electronic conjugation between the two aromatic systems. The degree of this conjugation would influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for optoelectronic applications.

Furthermore, the planar nature of the aromatic rings would allow for intermolecular π-π stacking interactions. These non-covalent interactions are crucial in determining the solid-state packing of organic molecules, which in turn affects charge transport properties in thin films for electronic devices. Theoretical studies have been conducted on the π-stacking of individual pyridine and isoxazole rings with other aromatic systems, providing insights into their general interaction preferences. acs.org However, specific computational or experimental data detailing the π-π stacking behavior and energetics for the entire this compound molecule is not available.

Development of Advanced Materials

The potential of this compound as a building block for the development of advanced materials has not been specifically explored in the reviewed literature. The synthesis of related but more complex structures, such as coumarin-isoxazole-pyridine hybrids, has been reported for biological applications, but their use in material science is not the primary focus. mdpi.com The development of advanced materials typically involves the targeted design and synthesis of molecules with tailored properties, and at present, this compound does not appear to be a widely studied candidate in this regard.

Future Directions and Emerging Research Avenues for 2 1,2 Oxazol 5 Yl Pyridine

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The future synthesis of 2-(1,2-Oxazol-5-yl)pyridine and its derivatives is expected to pivot towards green chemistry principles to enhance sustainability, reduce waste, and improve efficiency. rasayanjournal.co.inmdpi.com Current research on related heterocyclic compounds highlights several promising methodologies that could be adapted. nih.govrsc.org

Key areas for future investigation include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often higher yields compared to conventional methods. nih.gov Its application could significantly accelerate the synthesis of the this compound core.

Solvent-Free Reactions: Approaches like ball milling and "grindstone chemistry" eliminate the need for hazardous solvents, aligning with green chemistry goals of waste prevention. rasayanjournal.co.in Developing a solvent-free, mechanochemical route to this compound is a key future objective.

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium) to more abundant and less toxic alternatives like iron is a major goal in sustainable chemistry. rsc.org Research into iron-catalyzed cyclization reactions could yield more economical and environmentally friendly synthetic pathways. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product increases atom economy and procedural simplicity. rasayanjournal.co.in An MCR approach would represent a significant leap in the efficient synthesis of this scaffold.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Challenge |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced reaction control. nih.gov | Optimization of reaction parameters (temperature, time, power) for specific reaction steps. |

| Solvent-Free Ball Milling | Elimination of solvent waste, high efficiency, applicability to poorly soluble reactants. rasayanjournal.co.in | Identifying suitable catalytic systems that are active under mechanochemical conditions. |

| Iron-Catalyzed Cyclization | Use of an inexpensive, low-toxicity, and earth-abundant metal catalyst. rsc.org | Achieving high regioselectivity and functional group tolerance in the key ring-forming step. |

| One-Pot Multicomponent Reactions | Increased atom economy, reduced purification steps, operational simplicity. rasayanjournal.co.in | Designing a convergent reaction pathway from readily available starting materials. |

Exploration of New Catalytic Systems for Asymmetric Synthesis

The pyridine-oxazole and related pyridine-oxazoline (PyOX) motifs are privileged scaffolds for chiral ligands in asymmetric catalysis. rsc.orgresearchgate.net While this compound itself is achiral, its framework is an ideal starting point for designing a new class of chiral ligands for stereoselective transformations. Future research will likely focus on introducing chiral centers to derivatives of this compound and exploring their coordination chemistry.

Emerging research avenues include:

Design of Novel Chiral Ligands: Introducing chiral substituents, such as phenyl or isopropyl groups, adjacent to the oxazole (B20620) ring or creating planar-chiral structures can transform the this compound scaffold into a valuable ligand. dicp.ac.cnacs.orgnih.gov

Expanding Metal Coordination: While palladium has been extensively used with PyOX-type ligands, exploring other transition metals like iridium, rhodium, and nickel could unlock novel reactivity and applications in asymmetric reactions such as hydrogenations and cycloadditions. chim.it

Application in Challenging Reactions: New catalytic systems based on chiral this compound derivatives could be applied to challenging asymmetric reactions, including C-H functionalization and dearomatization processes, which are powerful tools for building molecular complexity. chim.it

Table 2: Potential Catalytic Systems for Asymmetric Synthesis

| Metal Center | Ligand Type | Target Asymmetric Reaction | Potential Outcome |

| Palladium (Pd) | Planar-chiral this compound derivative | Acetoxylative Cyclization | Synthesis of bioactive cis-hydrobenzofurans with high enantioselectivity. dicp.ac.cnacs.org |

| Iridium (Ir) | This compound with chiral indane-fused oxazoline (B21484) moiety | Asymmetric Hydrogenation | Highly enantioselective synthesis of chiral alcohols from pyridyl ketones. researchgate.netchim.it |

| Rhodium (Rh) | This compound with BINAP-like backbone | [2+2+2] Cycloaddition | Construction of densely substituted chiral pyridines. chim.it |

| Nickel (Ni) | Chiral tBu-Pyox style this compound ligand | Fluoroarylation of Styrenes | Mild, direct asymmetric synthesis of fluorinated compounds. sci-hub.se |

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and catalytic cycles. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions involving this compound in real-time. This allows for the direct observation of reactive intermediates, transition states, and potential decomposition pathways.

Key future directions are:

Real-Time Reaction Monitoring: Employing techniques like in situ NMR and IR spectroscopy to track the concentration of reactants, intermediates, and products during synthesis. This can help identify reaction bottlenecks and optimize conditions for yield and purity.

Investigating Ligand Decomposition: In catalytic applications, ligands can degrade under reaction conditions. In situ ¹H NMR has been used to show that some pyridyl-based ligands decompose to pyridine-2-carboxylic acid, which is the true catalytic species. researchgate.net Similar studies on this compound-based catalysts would be essential to verify their stability and mode of action.

Characterizing Metal-Ligand Interactions: Spectroscopic and crystallographic studies on metal complexes of this compound derivatives can elucidate the coordination modes and electronic properties that govern their catalytic activity. nih.govrsc.org

Rational Design of Derivatized Analogs for Targeted Biological Activities

The pyridine (B92270) and oxazole/oxadiazole rings are prevalent in pharmacologically active compounds. nih.govnih.gov This makes the this compound scaffold a highly promising starting point for the discovery of new therapeutic agents. Future research will focus on the rational design and synthesis of libraries of derivatives to probe structure-activity relationships (SAR) for various biological targets. acs.orgresearchgate.net

Promising strategies include:

Scaffold Hopping and Bioisosteric Replacement: Using the this compound core as a bioisostere for other known pharmacophores, such as imidazo[1,2-a]pyridine (B132010) or purine (B94841) scaffolds, to design novel agents with improved properties. nih.govmdpi.com

Systematic Structural Modification: Creating a matrix of analogs by systematically altering substituents on both the pyridine and oxazole rings. For example, introducing different functional groups (halogens, alkyl, alkoxy, amino) at various positions can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity. nih.govnih.gov

Target-Oriented Synthesis: Designing derivatives to inhibit specific biological targets implicated in diseases like cancer, tuberculosis, or bacterial infections. nih.govnih.gov For instance, analogs could be designed as inhibitors of kinases, protein-protein interactions, or bacterial enzymes. acs.org

Table 3: Framework for Rational Design of Bioactive Analogs

| Modification Site | Substituent Type | Potential Biological Target | Rationale |

| Pyridine Ring (Position X) | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Kinase inhibitors | Enhance hydrogen bonding potential and modulate pKa. |

| Pyridine Ring (Position Y) | Lipophilic groups (e.g., -Ph, -tBu) | Anticancer agents | Improve membrane permeability and hydrophobic interactions with target protein. nih.gov |

| Oxazole Ring (Position Z) | Amide or Carboxamide linkages | Antitubercular agents | Mimic structural motifs of known anti-Mycobacterium tuberculosis agents. nih.gov |

| Overall Scaffold | Introduction of basic amine functionalities | Antibacterial agents | Enhance interaction with bacterial cell membranes or DNA. nih.gov |

Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. Future research on this compound will heavily leverage computational modeling to predict molecular properties, guide synthetic efforts, and elucidate biological mechanisms, thereby reducing the time and cost associated with experimental work.

Key computational approaches to be explored are:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures, spectroscopic properties (IR, NMR), and reactivity of this compound and its derivatives. rsc.orgresearchgate.net This includes calculating HOMO-LUMO energy gaps to understand charge transfer possibilities and predict photophysical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogs and prioritize the most promising candidates for synthesis. nih.govijper.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov Docking studies can be used to screen virtual libraries of this compound derivatives against specific targets, identify key binding interactions, and guide the rational design of more potent inhibitors. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(1,2-oxazol-5-yl)pyridine derivatives, and how are reaction conditions optimized?

The synthesis of this compound derivatives often involves cyclization reactions using carbonitriles as precursors. For example, substituted pyrimidine-oxadiazole hybrids are synthesized by reacting carbonitriles (e.g., 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine) with appropriate reagents under reflux conditions in polar solvents like ethanol . Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Substituents on the oxazole ring (e.g., methyl, ethyl, or methoxy groups) influence yield and reactivity, with electron-donating groups typically enhancing stability .

Q. What spectroscopic and crystallographic methods are used to characterize this compound compounds?

- NMR Spectroscopy : and NMR are critical for confirming molecular structure. For instance, aromatic protons in the pyridine ring appear as doublets at δ 7.5–8.5 ppm, while oxazole protons resonate at δ 6.5–7.2 ppm .

- X-Ray Crystallography : Programs like SHELXL and WinGX are used for structure refinement. SHELXL employs least-squares algorithms to optimize atomic coordinates, while WinGX integrates tools for data visualization and validation (e.g., checking bond lengths and angles against expected ranges) .

- Elemental Analysis : Combustion analysis (C, H, N) ensures purity, with deviations >0.3% indicating impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Contaminated gloves must be disposed of according to hazardous waste regulations .

- Ventilation : Use fume hoods to minimize inhalation exposure, as the compound may cause respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond lengths or thermal displacement parameters often arise from twinning or poor data resolution. Strategies include:

- Data Reintegration : Reprocess raw diffraction data using programs like SIR97, which combines direct methods and least-squares refinement for improved accuracy .

- Validation Tools : Use checkCIF (IUCr) to identify outliers in geometric parameters. For example, C–C bond lengths in aromatic rings should fall within 1.35–1.45 Å .

- Alternative Software : Cross-validate results between SHELXL (for high-resolution data) and ORTEP-III (for graphical representation of thermal ellipsoids) .

Q. What strategies improve diastereoselectivity in the synthesis of chiral this compound derivatives?

- Catalytic Control : Use chiral catalysts like (R)-BINAP or L-proline to induce asymmetry during cyclization steps. For example, L-proline achieves enantiomeric excess (ee) >80% in pyrrolidine-fused derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states via dipole interactions .

- Temperature Modulation : Lower reaction temperatures (−20°C to 0°C) favor kinetic control, reducing racemization .

Q. How can researchers address low yields in multi-step syntheses of this compound-based pharmacophores?

- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates before subsequent reactions .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >70% .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust stoichiometry or solvent systems accordingly .

Methodological Notes

-